1-[2-[3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl]-2-oxoethyl]indole-3-carbaldehyde
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Description
“1-[2-[3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl]-2-oxoethyl]indole-3-carbaldehyde” is a complex organic compound that includes an oxadiazole ring. Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
The synthesis of oxadiazoles often involves the condensation of substituted aldehyde/ketone with substituted benzohydrazide to form substituted N0-alkylidene benzohydrazide and then cyclization of N0-alkylidene benzohydrazide to form 1, 3, 4-oxadiazole derivatives .Molecular Structure Analysis
Oxadiazoles exist in four regioisomeric forms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
The reaction of amidoximes with carboxylic acids and a wide range of their derivatives, including acyl chlorides, esters, aldehydes, and cyclic anhydrides of dicarboxylic acids, has been studied .Mechanism of Action
While the specific mechanism of action for “1-[2-[3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl]-2-oxoethyl]indole-3-carbaldehyde” is not mentioned in the available resources, oxadiazole derivatives have been found to exhibit various biological activities. For instance, some oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Future Directions
Oxadiazoles have established their potential for a wide range of applications, including as anticancer, vasodilator, anticonvulsant, antidiabetic agents, and more . The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .
Properties
IUPAC Name |
1-[2-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-2-oxoethyl]indole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c22-10-13-8-21(15-4-2-1-3-14(13)15)9-16(23)20-6-5-12(7-20)17-18-11-24-19-17/h1-4,8,10-12H,5-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDNYBIAOHTJEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC=N2)C(=O)CN3C=C(C4=CC=CC=C43)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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